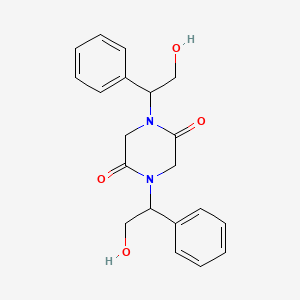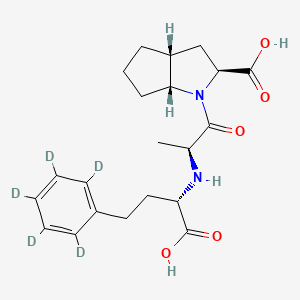
拉米普利拉-d5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,3Ar,6aR)-1-[(2S)-2-[[(1S)-1-carboxy-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid, also known as (2S,3Ar,6aR)-1-[(2S)-2-[[(1S)-1-carboxy-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid, is a useful research compound. Its molecular formula is C21H28N2O5 and its molecular weight is 393.495. The purity is usually 95%.
BenchChem offers high-quality (2S,3Ar,6aR)-1-[(2S)-2-[[(1S)-1-carboxy-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S,3Ar,6aR)-1-[(2S)-2-[[(1S)-1-carboxy-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
治疗应用
拉米普利拉-d5,也称为拉米普利,是一种常用的血管紧张素转换酶抑制剂,用于治疗高血压 . 其治疗效果取决于活性代谢物拉米普利拉的浓度 .
毒理学研究
文献中缺少关于this compound 毒性药物水平的信息 . 因此,它可用于毒理学研究,以确定药物对人体的毒性水平和影响。
分析化学
This compound 用于分析化学,特别是在液相色谱-串联质谱 (LC-MS/MS) 分析方法中 . 它有助于测定人血浆中拉米普利的含量 .
LC-MS/MS 中的内标
开发并验证了一种特定、灵敏且可重复的高效液相色谱-串联质谱法,用于测定人血浆中的拉米普利,使用this compound 作为内标 .
法医分析
This compound 可用于法医分析。 在代表 33 例的股骨血中测定的this compound 浓度被定义为与死前样本预期的治疗值相当 .
作用机制
Target of Action
Ramiprilat-d5, the active metabolite of the prodrug Ramipril , primarily targets the Angiotensin-Converting Enzyme (ACE) . ACE plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure .
Biochemical Pathways
The primary biochemical pathway affected by Ramiprilat-d5 is the RAAS . By inhibiting ACE, Ramiprilat-d5 disrupts the conversion of ATI to ATII, a key step in the RAAS . This disruption leads to a decrease in ATII levels, which in turn reduces vasoconstriction and aldosterone secretion .
Pharmacokinetics
Ramipril, the prodrug of Ramiprilat-d5, is rapidly absorbed and then hydrolyzed in the liver to form Ramiprilat-d5 . In the therapeutic concentration range, protein binding of Ramipril and Ramiprilat is 73% and 56%, respectively . Ramiprilat binds to ACE with high affinity at concentrations similar to that of the enzyme and establishes equilibrium slowly . The dosage of Ramipril should be reduced in patients with renal impairment as renal excretion largely determines the drug’s duration of action .
Result of Action
The primary molecular effect of Ramiprilat-d5 is the inhibition of ACE, leading to a decrease in ATII levels . This results in vasodilation, reduced vasoconstriction, and decreased aldosterone secretion . On a cellular level, these changes can lead to a reduction in blood pressure and improvements in other hemodynamic factors .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Ramiprilat-d5. For instance, the drug’s effectiveness can be affected by the patient’s renal function, as renal excretion largely determines the drug’s duration of action . Additionally, the drug’s metabolism can be affected by the patient’s liver function . Therefore, dosage adjustments may be necessary for patients with renal or hepatic impairment .
生化分析
Biochemical Properties
Ramiprilat-d5 plays a significant role in biochemical reactions. It binds to ACE with high affinity at concentrations similar to that of the enzyme . This binding interaction is crucial for its function as it prevents the conversion of angiotensin I (ATI) to angiotensin II (ATII), a potent vasoconstrictor .
Cellular Effects
The effects of Ramiprilat-d5 on various types of cells and cellular processes are primarily related to its role in the renin-angiotensin-aldosterone system (RAAS). By inhibiting ACE and preventing the formation of ATII, Ramiprilat-d5 can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of Ramiprilat-d5 involves its binding interactions with ACE. As a competitive inhibitor, it binds to ACE and prevents the enzyme from converting ATI to ATII . This inhibition disrupts the RAAS, leading to a decrease in blood pressure .
Temporal Effects in Laboratory Settings
The temporal effects of Ramiprilat-d5 in laboratory settings are characterized by its pharmacokinetics. After absorption, rapid hydrolysis of Ramipril occurs in the liver, forming Ramiprilat-d5 . The elimination from the body is characterized by a relatively rapid initial phase with a half-life of 7 hours and a late phase with a half-life of about 120 hours .
Metabolic Pathways
Ramiprilat-d5 is involved in the RAAS metabolic pathway . It interacts with ACE, a key enzyme in this pathway, to inhibit the conversion of ATI to ATII .
Transport and Distribution
After being formed in the liver, Ramiprilat-d5 is distributed to all tissues, with the liver, kidneys, and lungs showing markedly higher concentrations of the drug than the blood .
属性
IUPAC Name |
(2S,3aR,6aR)-1-[(2S)-2-[[(1S)-1-carboxy-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O5/c1-13(22-16(20(25)26)11-10-14-6-3-2-4-7-14)19(24)23-17-9-5-8-15(17)12-18(23)21(27)28/h2-4,6-7,13,15-18,22H,5,8-12H2,1H3,(H,25,26)(H,27,28)/t13-,15+,16-,17+,18-/m0/s1/i2D,3D,4D,6D,7D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEDYTOTWMPBSLG-WVRDEORASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1C2CCCC2CC1C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@@H](C(=O)O)N[C@@H](C)C(=O)N2[C@@H]3CCC[C@@H]3C[C@H]2C(=O)O)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
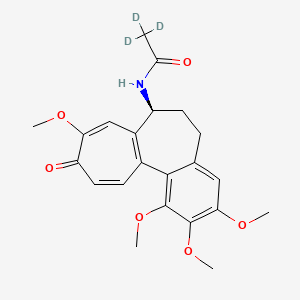
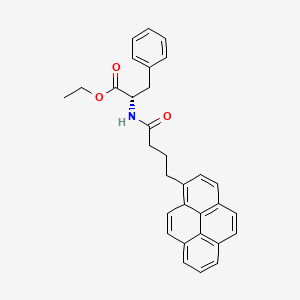
![2-(3,4-Dimethoxy-phenyl)-5-{[2-(3,4-dimethoxyphenyl)-ethyl]methyl-amino}-pentanenitrile](/img/structure/B562121.png)
![N-[[N-Methyl-N-[(2-isopropyl-1,1,1,3,3,3-d6]-4-thiazolyl)methyl)amino]carbonyl-L-valine Methyl Ester](/img/structure/B562123.png)
![Oxireno[h]quinoline](/img/structure/B562124.png)
![N-Methyl-N-[(2-isopropyl-1,1,1,3,3,3-d6]-4-thiazolyl)methyl)amine, Hydrochloride Salt](/img/new.no-structure.jpg)
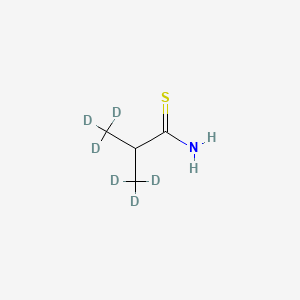

![[2S,3aR,6aR]-1-[(2(S)-2-[[(1R)-1-Ethoxycarbonxyl)-3-phenylpropyl]amino]-1-oxopropyl]octahydrocyclopenta[6]pyrrole-2-carboxylic Acid, Benzyl Ester](/img/structure/B562134.png)
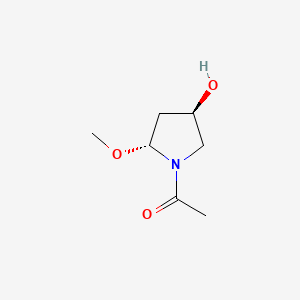

![(R,R,R)-2-Azabicyclo[3.3.0]octane-3-carboxylic Acid Benzyl Ester Hydrochloride Salt](/img/structure/B562139.png)
